molecular formula C9H13NO3 B8670965 Methyl 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate CAS No. 798543-36-9

Methyl 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate

Cat. No.: B8670965
CAS No.: 798543-36-9
M. Wt: 183.20 g/mol
InChI Key: JRRPGXUPHGJPOR-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

798543-36-9

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 3-(1-methyl-5-oxo-2H-pyrrol-4-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-10-6-5-7(9(10)12)3-4-8(11)13-2/h5H,3-4,6H2,1-2H3

InChI Key

JRRPGXUPHGJPOR-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C1=O)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.33 ml of NaHMDS solution (1.0 M in THF, 0.33 mM) was added to 0.6 ml of THF solution containing 50 mg of 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (20 (0.295 mM) prepared by the Step 1 in a dropwise manner at −79° C. and stirred for 30 mins. After 0.3 ml of dimethyl sulfate 0.359 mM) was added thereto, the reaction mixture was stirred for 4 hrs at 0° C. Then the resulting mixture was dissolved in 2 ml of saturated NH4Cl solution and extracted with 7 ml of ethyl acetate to separate into an organic layer and water layer. The organic layer was washed with 2 ml of saturated NaHCO3 solution and 2 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with EtOAc as an eluant to give 18 mg of 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (2g) (yield: 33%).
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.33 ml of NaHMDS solution (1.0 M in THF, 0.33 mmol) was added to 0.6 ml of THF solution containing 50 mg of 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (2f) (0.30 mmol) prepared by the Step 1 in a dropwise manner at −79° C. and stirred for 30 mins. After 0.3 ml of dimethyl sulfate 0.36 mmol) was added thereto, the reaction mixture was stirred for 4 hrs at 0° C. Then the resulting mixture was dissolved in 2 ml of saturated NH4Cl solution and extracted with 7 ml of ethyl acetate to separate into an organic layer and water layer. The organic layer was washed with 2 ml of saturated NaHCO3 solution and 2 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with EtOAc as an eluant to give 18 mg of 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (2g) (yield: 33%).
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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